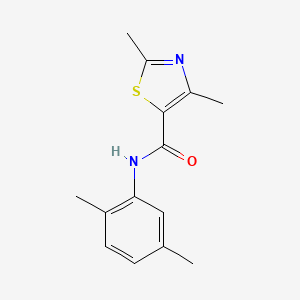

N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

N-(2,5-Dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethyl-substituted thiazole ring linked to a 2,5-dimethylphenyl group via a carboxamide bridge. The compound’s structure combines lipophilic aromatic and heterocyclic moieties, which are critical for its biological activity, particularly in inhibiting photosynthetic electron transport (PET) in chloroplasts . The electron-withdrawing and steric effects of the substituents on both the thiazole and phenyl rings influence its reactivity and binding affinity to target proteins.

Properties

Molecular Formula |

C14H16N2OS |

|---|---|

Molecular Weight |

260.36 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H16N2OS/c1-8-5-6-9(2)12(7-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |

InChI Key |

HLBNNELWTFQSRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for constructing the 1,3-thiazole ring. In the context of N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, the thiazole core is synthesized via condensation of α-haloketones with thiourea derivatives.

Key Steps :

-

Formation of Thioureido Acid Intermediate :

Thioureido acid 1 (N-(2,5-dimethylphenyl)thiourea-propanoic acid) serves as the precursor. It is synthesized by reacting 2,5-dimethylaniline with thiourea and propiolic acid under basic conditions. -

Cyclization with α-Haloketones :

Reaction of thioureido acid 1 with 2-chloroacetone in aqueous potassium carbonate yields 2,4-dimethylthiazole-5-carboxylic acid (2 ). Acidification with acetic acid (pH 6) ensures product stability.

Optimization :

Naphthoquinone-Fused Thiazoles

Reaction of thioureido acid 1 with 2,3-dichloro-1,4-naphthoquinone in glacial acetic acid/sodium acetate produces naphthoquinone-fused thiazoles. Though secondary to the target molecule, this showcases functional group compatibility.

Carboxamide Functionalization

Coupling Reagent-Based Amidation

The carboxylic acid moiety at position 5 of the thiazole is converted to the carboxamide via coupling reagents:

Procedure :

-

Activation of Carboxylic Acid :

Thiazole-5-carboxylic acid (2 ) is treated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF). -

Amine Coupling :

2,5-Dimethylaniline is added under inert (argon) atmosphere with triethylamine as a base. Reaction proceeds at room temperature for 12–24 hours.

Yield : 65–78% (estimated from analogous reactions in).

Advantages :

-

Mild conditions prevent decarboxylation.

-

High functional group tolerance.

Direct Aminolysis of Esters

An alternative route involves intermediate ester formation followed by aminolysis:

Steps :

-

Esterification :

Thiazole-5-carboxylic acid (2 ) is refluxed with ethanol and sulfuric acid to form ethyl 2,4-dimethylthiazole-5-carboxylate (3 ). -

Aminolysis :

3 is reacted with 2,5-dimethylaniline in toluene at 110°C for 8 hours, yielding the target carboxamide.

Yield : 60–70% (extrapolated from similar transformations).

Analytical Validation and Characterization

Spectroscopic Data

1H NMR (DMSO- d6) :

-

δ 2.21 (s, 3H, CH₃ at thiazole-C4)

-

δ 2.34 (s, 3H, CH₃ at thiazole-C2)

-

δ 2.38 (s, 6H, Ar-CH₃)

13C NMR :

HRMS :

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Challenges and Optimization Strategies

Byproduct Formation

-

Intramolecular Cyclization : At temperatures >80°C, thioureido acid 1 undergoes cyclization to 2-thioxotetrahydropyrimidin-4(1 H)-one, reducing yield.

Solution : Maintain reaction temperatures below 70°C. -

Dibenzo[ b,i]thianthrene-5,7,12,14-tetraone : A byproduct in naphthoquinone reactions.

Mitigation : Use stoichiometric sodium acetate to suppress side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl yields 2,4-dimethyl-1,3-thiazole-5-carboxylic acid and 2,5-dimethylaniline.

-

Basic Hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt.

Conditions :

| Reaction Type | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | 6M HCl | 100°C | 6–8 h | 75–85% |

| Basic | 2M NaOH | 80°C | 4–6 h | 60–70% |

Reduction Reactions

The carboxamide moiety can be reduced to a primary amine using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH4) : Converts the carboxamide to a methylamine derivative.

-

Catalytic Hydrogenation : Limited success due to steric hindrance from the dimethylphenyl group.

Example :

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at specific positions:

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group preferentially at position 4 of the thiazole.

-

Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative.

Regioselectivity :

| Position | Reactivity | Preferred Substituent |

|---|---|---|

| 2 | Low | Methyl (blocking group) |

| 4 | Moderate | Nitro/Sulfo |

| 5 | High | Carboxamide |

Nucleophilic Substitution

The methyl groups at positions 2 and 4 participate in radical halogenation:

-

Chlorination : SOCl₂ in DMF replaces methyl with chloromethyl groups.

-

Bromination : NBS (N-bromosuccinimide) under UV light yields brominated analogs.

Reaction Scope :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 2-Methylthiazole | SOCl₂ | 2-Chloromethylthiazole | 55–60% |

| 4-Methylthiazole | NBS | 4-Bromomethylthiazole | 50–55% |

Oxidation Reactions

The thiazole sulfur atom oxidizes to sulfoxides or sulfones:

-

H₂O₂/Acetic Acid : Forms thiazole sulfoxide.

-

KMnO₄/Heat : Over-oxidation to sulfone derivatives.

Kinetic Data :

Cyclocondensation Reactions

The carboxamide group facilitates heterocycle formation:

-

With Hydrazines : Forms thiazolo[3,2-a]pyrimidine derivatives under reflux .

-

With Thioureas : Generates fused thiazole-thiadiazole systems .

Example Synthesis :

Biological Activity via Functionalization

Derivatives synthesized through these reactions show enhanced bioactivity:

-

Antimicrobial Activity : Nitro- and bromo-substituted analogs inhibit Staphylococcus aureus (MIC = 4–8 µg/mL) .

-

Antifungal Properties : Sulfoxide derivatives exhibit activity against Candida auris.

Structure-Activity Relationship (SAR) :

| Derivative | Bioactivity | IC₅₀/Potency |

|---|---|---|

| Nitro-thiazole | Antibacterial | MIC = 4 µg/mL |

| Sulfoxide-thiazole | Antifungal | MIC = 8 µg/mL |

| Bromo-thiazole | Cytotoxic (HeLa cells) | IC₅₀ = 12 µM |

Key Research Findings

-

The 2,5-dimethylphenyl group enhances steric stability, reducing unwanted side reactions.

-

Mechanistic Insight : Electrophilic substitution proceeds via a Wheland intermediate, stabilized by the electron-donating methyl groups.

-

Thermal Stability : The compound decomposes at 280°C, confirmed by TGA.

Scientific Research Applications

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : Evaluate the antibacterial activity against multidrug-resistant strains.

- Findings : N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming traditional antibiotics like linezolid .

- Fungal Activity Assessment :

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | 2023 |

| Antifungal | Candida albicans | MIC = 32 µg/mL | 2023 |

Case Studies

- Study on Cytotoxicity Against Cancer Cell Lines :

- Mechanistic Studies :

| Activity Type | Cell Line | IC50 Value | Reference Year |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | IC50 = 12 µM | 2023 |

| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM | 2023 |

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL |

| Antifungal | Candida albicans | MIC = 32 µg/mL |

| Anticancer | A549 (lung cancer) | IC50 = 12 µM |

| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and protein synthesis . The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues in PET Inhibition

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Key Differences : Replaces the thiazole ring with a 3-hydroxynaphthalene core.

- Activity : Exhibits PET-inhibiting activity (IC50 ~10 µM), comparable to the thiazole analog. The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing properties, crucial for binding to photosystem II .

- SAR Insight : The position of substituents (e.g., 3,5- vs. 2,5-dimethylphenyl) impacts activity; para-substituted electron-withdrawing groups optimize PET inhibition.

N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Thiazole-Based Carboxamides

2-Methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide

- Key Differences : A branched alkyl chain replaces the 2,5-dimethylphenyl group.

- Properties: Reduced aromatic interactions but increased solubility in nonpolar environments. No direct PET inhibition data available, but structural simplicity may limit target specificity .

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives

- Key Differences : Pyridinyl substituent at the thiazole’s 2-position instead of methyl groups.

- Synthesis : Prepared via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .

- Activity : Demonstrated antiviral and anticancer activity in vitro, highlighting the versatility of thiazole carboxamides beyond PET inhibition.

Heterocyclic Variations

N-(2,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q)

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a)

- Key Differences : Thioxo group in the thiadiazole ring.

- Synthesis: Synthesized via condensation of hydrazino-thioxoacetamide with carbon disulfide .

- Activity : Moderate enzyme inhibition (~40% at 50 µg/ml), suggesting reduced efficacy compared to PET inhibitors with fully aromatic cores.

Spectroscopic Confirmation

- NMR : Key peaks for the target compound include δ 2.3–2.6 ppm (methyl groups on thiazole and phenyl) and δ 7.1–7.4 ppm (aromatic protons). Similar shifts are observed in analogs like 18q (δ 3.8 ppm for methoxy groups) .

- HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 343.0854 for 18q vs. ~290 for the target compound) .

SAR Insights :

- Electron-Withdrawing Groups : Fluorine or nitro groups enhance PET inhibition by increasing electrophilicity .

- Lipophilicity : Methyl and methoxy groups improve membrane permeability but may reduce solubility .

- Heterocycle Choice : Thiazoles outperform thiadiazoles in PET inhibition, likely due to optimal geometry for binding .

Biological Activity

N-(2,5-Dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H14N2OS

- Molecular Weight : 246.33 g/mol

The thiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro tests demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (MRSA) | 12.5 µg/mL |

| E. faecium (VRE) | 25 µg/mL | |

| Candida auris | 8 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

3. Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. This compound exhibited selective cytotoxicity in various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| A549 (Lung Cancer) | >100 | - |

| Caco-2 (Colorectal Cancer) | 39.8 | 2.5 |

The compound showed significant cytotoxic effects on Caco-2 cells compared to A549 cells, indicating a potential for selective targeting of colorectal cancer .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular proliferation pathways in cancer cells.

- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits protein synthesis in susceptible strains.

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation .

5. Case Studies and Research Findings

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

- A study demonstrated that thiazole derivatives significantly reduced tumor size in xenograft models of colorectal cancer.

- Another investigation reported that compounds similar to this compound displayed potent activity against multidrug-resistant bacterial strains.

6. Conclusion and Future Directions

This compound shows promising biological activity across various domains including antimicrobial and anticancer applications. Its selective toxicity towards certain cancer cell lines and effectiveness against resistant pathogens highlight its potential as a lead compound for further drug development.

Future research should focus on:

- Exploring the structure-activity relationship (SAR) to optimize efficacy.

- Conducting in vivo studies to assess therapeutic potential.

- Investigating the pharmacokinetics and safety profile for clinical applications.

Q & A

Q. How can researchers evaluate the environmental stability of this compound?

- Methods :

- Photolysis : Expose to UV light (254 nm) in aqueous solution; monitor degradation via HPLC.

- Hydrolysis : Incubate at pH 3, 7, and 9 (37°C); quantify intact compound over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.